Cas no 50609-23-9 ((2,6-Dichlorophenyl)(phenyl)methanone)

(2,6-Dichlorophenyl)(phenyl)methanone is a high-purity aromatic ketone compound characterized by its distinct dichlorophenyl and phenyl functional groups. This compound exhibits excellent thermal and chemical stability, making it suitable for use as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. Its rigid molecular structure, conferred by the two ortho-chlorine substituents, enhances its reactivity in selective coupling reactions, such as Suzuki-Miyaura cross-couplings. The compound's crystalline form ensures consistent purity (>98%) and facilitates precise stoichiometric control in synthetic applications. Its low solubility in water and high solubility in common organic solvents (e.g., DCM, THF) simplifies purification processes. The electron-withdrawing chlorine atoms activate the carbonyl group for nucleophilic additions, while the steric hindrance improves regioselectivity in multi-step syntheses.
(2,6-Dichlorophenyl)(phenyl)methanone structure
50609-23-9 structure
Product Name:(2,6-Dichlorophenyl)(phenyl)methanone
CAS No:50609-23-9
MF:C13H8Cl2O
MW:251.108021736145
CID:364509
PubChem ID:3356616
Update Time:2025-07-02

(2,6-Dichlorophenyl)(phenyl)methanone Chemical and Physical Properties

Names and Identifiers

    • Methanone, (2,6-dichlorophenyl)phenyl-
    • (2,6-dichlorophenyl)-phenylmethanone
    • 2,6-Dichlorobenzophenone
    • DTXSID40391742
    • EN300-106316
    • (2,6-dichlorophenyl)(phenyl)methanone
    • (2,6-Dichloro-phenyl)-phenyl-methanone
    • Z385417034
    • SCHEMBL1042856
    • MFCD00156821
    • AKOS009338875
    • 50609-23-9
    • CS-0230942
    • (2,6-Dichlorophenyl)(phenyl)methanone
    • Inchi: 1S/C13H8Cl2O/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h1-8H
    • InChI Key: CVXUBCVZKVCBCU-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=C(C=1C(C1C=CC=CC=1)=O)Cl

Computed Properties

  • Exact Mass: 249.99534
  • Monoisotopic Mass: 249.9952203g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

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Additional information on (2,6-Dichlorophenyl)(phenyl)methanone

Recent Advances in the Study of (2,6-Dichlorophenyl)(phenyl)methanone (CAS: 50609-23-9) in Chemical Biology and Pharmaceutical Research

The compound (2,6-Dichlorophenyl)(phenyl)methanone (CAS: 50609-23-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This research briefing aims to provide an updated overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The information presented here is based on a comprehensive review of recent peer-reviewed publications, patents, and industry reports.

Recent studies have highlighted the role of (2,6-Dichlorophenyl)(phenyl)methanone as a key intermediate in the synthesis of bioactive molecules. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of novel kinase inhibitors. The compound's unique structural features, including the dichlorophenyl and phenyl ketone moieties, contribute to its ability to interact with specific protein targets, making it a valuable scaffold for drug design. Researchers have also explored its potential as a modulator of inflammatory pathways, with promising results in preclinical models of autoimmune diseases.

In addition to its pharmacological applications, (2,6-Dichlorophenyl)(phenyl)methanone has been investigated for its chemical properties. A recent study in Organic Letters detailed an optimized synthetic route for this compound, achieving higher yields and purity through the use of palladium-catalyzed cross-coupling reactions. This advancement is particularly relevant for large-scale production, addressing previous challenges in its synthesis. Furthermore, computational studies have provided insights into the compound's molecular interactions, aiding in the rational design of derivatives with enhanced bioactivity.

The safety and toxicological profile of (2,6-Dichlorophenyl)(phenyl)methanone has also been a focus of recent research. A 2022 report by the European Chemicals Agency (ECHA) evaluated its environmental and health impacts, concluding that it exhibits low acute toxicity but requires further investigation into its long-term effects. These findings underscore the importance of continued research to ensure its safe use in pharmaceutical applications. Overall, the compound's multifaceted role in drug development and chemical biology makes it a subject of ongoing interest, with potential for future breakthroughs in therapeutic innovation.

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